molecular formula C5H6N2O3 B8131035 Methyl 4-hydroxy-1H-pyrazole-1-carboxylate

Methyl 4-hydroxy-1H-pyrazole-1-carboxylate

Cat. No.: B8131035
M. Wt: 142.11 g/mol
InChI Key: QWDXZPKMEJLYFF-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1H-pyrazole-1-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a hydroxyl group at the 4-position and a carboxylate ester group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions. For example, the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4-hydroxy-1H-pyrazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids .

Comparison with Similar Compounds

  • Methyl 4-hydroxy-1H-pyrazole-3-carboxylate
  • Methyl 4-hydroxy-1H-pyrazole-5-carboxylate
  • Methyl 4-hydroxy-1H-pyrazole-1-acetate

Comparison: Methyl 4-hydroxy-1H-pyrazole-1-carboxylate is unique due to the specific positioning of the hydroxyl and carboxylate ester groups, which can influence its reactivity and interactions with other molecules. This positioning can affect its binding affinity in biological systems and its chemical stability .

Properties

IUPAC Name

methyl 4-hydroxypyrazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-5(9)7-3-4(8)2-6-7/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDXZPKMEJLYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=C(C=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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